(3R)-3-amino-4-(4-methylphenyl)butanoic acid (3R)-3-amino-4-(4-methylphenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13625695
InChI: InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1
SMILES: CC1=CC=C(C=C1)CC(CC(=O)O)N
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

(3R)-3-amino-4-(4-methylphenyl)butanoic acid

CAS No.:

Cat. No.: VC13625695

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-amino-4-(4-methylphenyl)butanoic acid -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name (3R)-3-amino-4-(4-methylphenyl)butanoic acid
Standard InChI InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1
Standard InChI Key OCNPVFDANAYUCR-SNVBAGLBSA-N
Isomeric SMILES CC1=CC=C(C=C1)C[C@H](CC(=O)O)N
SMILES CC1=CC=C(C=C1)CC(CC(=O)O)N
Canonical SMILES CC1=CC=C(C=C1)CC(CC(=O)O)N

Introduction

Chemical Structure and Properties

Structural Features

(3R)-3-amino-4-(4-methylphenyl)butanoic acid (CAS 177839-85-9) is a β-amino acid derivative with a branched carbon chain. Its structure includes:

  • Amino group (-NH₂) at the β-carbon (C3).

  • Butanoic acid backbone (CH₂CH₂COOH).

  • Para-methylphenyl substituent (C₆H₄-CH₃) attached to the β-carbon .
    The R-configuration at the chiral center (C3) is critical for its biological activity and distinguishes it from its S-enantiomer .

Hydrochloride Salt Form

The hydrochloride salt (CAS 331846-96-9) is favored for enhanced aqueous solubility and stability. Key modifications include:

  • Molecular formula: C₁₁H₁₆ClNO₂ (molecular weight: 229.70 g/mol) .

  • pKa: ~3.79, indicating acidic properties due to the carboxylic group .

  • Density: ~1.135 g/cm³ (predicted) .

Synthesis Methods

Asymmetric Synthesis Approaches

The synthesis typically involves asymmetric hydrogenation or enzymatic resolution to achieve the R-configuration:

  • Start with β-keto intermediates: Precursors like β-keto acids undergo reductive amination to introduce the amino group.

  • Chiral resolution: Use chiral catalysts (e.g., transition metal complexes) or enzymes to isolate the R-enantiomer .

  • Functionalization: Introduce the para-methylphenyl group via Suzuki coupling or Friedel-Crafts alkylation .

Key Reaction Steps

StepReaction TypeReagents/ConditionsPurpose
1Reductive aminationH₂, Pd/C catalystIntroduce amino group
2Suzuki couplingAryl halide, Pd catalystAttach para-methylphenyl
3Acid hydrolysisHCl/H₂OConvert ester to carboxylic acid

Biological Activity and Mechanism

Neurotransmitter Modulation

The compound acts as a ligand for neurotransmitter receptors, particularly in neurological pathways:

  • Amino acid neurotransmitters: Modulates glutamate, GABA, or glycine receptors via structural mimicry.

  • Dose-dependent effects: Exhibits agonist or antagonist activity depending on concentration, necessitating precise dosing in therapeutic applications .

Enzyme Interactions

Studies suggest binding to enzymes involved in neurotransmitter synthesis or degradation:

  • Glutamate decarboxylase (GAD): Potential inhibition or activation, altering GABA production.

  • Monoamine oxidase (MAO): Interaction with aromatic rings may influence neurotransmitter catabolism .

Applications in Medicinal Chemistry

Drug Development for Neurological Disorders

The compound’s structural features make it a candidate for treating:

  • Epilepsy: Modulation of GABAergic signaling to reduce seizure activity.

  • Depression: Interaction with monoamine systems to enhance neurotransmitter availability .

  • Neurodegenerative diseases: Potential neuroprotective effects via enzyme inhibition.

Organic Synthesis Building Block

Used to synthesize:

  • Peptide analogs: Incorporation into β-peptides for enhanced stability.

  • Small-molecule inhibitors: Derivatives targeting specific receptors or enzymes .

Comparative Analysis with Related Compounds

Structural and Functional Analogues

CompoundCAS NumberStructural DifferenceKey Property
(S)-3-amino-4-(4-methylphenyl)butanoic acidOpposite chirality (S-configuration)Reduced receptor affinity
(R)-3-amino-4-(3-methylphenyl)butanoic acid331846-94-7Meta-methyl substitutionAltered steric bulk, lower binding efficacy
(R)-3-amino-4-(p-cyanophenyl)butanoic acidCyano group (electron-withdrawing)Increased polarity, different pharmacokinetics

Physical and Chemical Properties

PropertyValueSource
Molecular weight (free acid)193.24 g/mol
Molecular weight (hydrochloride)229.70 g/mol
Boiling point345.2°C (predicted)
pKa3.79 ± 0.10
Density1.135 ± 0.06 g/cm³

Analytical Characterization

Spectroscopic Techniques

  • NMR: Confirms stereochemistry (e.g., coupling constants for R-configuration) .

  • HPLC: Measures purity (>95% in commercial samples) .

  • X-ray crystallography: Validates molecular structure in solid state .

Research Findings and Studies

Receptor Binding Studies

  • Affinity assays: Demonstrates binding to GABA_A receptors with IC₅₀ values in the micromolar range .

  • Functional assays: Modulates ion channel activity in neuronal models .

Toxicity Profiles

  • Dose-response: Therapeutic window between 10 µM (effective) and 100 µM (toxic) in vitro .

  • Metabolic stability: Hydrolysis of the carboxylic acid group in vivo.

SupplierCAS NumberPurityPrice (USD)Packaging
Sigma-Aldrich177839-85-998%$236.60/100 mg100 mg
ChemPep177839-85-995%$960/5 g5 g
American Custom Chemicals177839-85-995%$2001.04/5 g5 g

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